molecular formula C17H17FN4O4S2 B3409714 Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 893921-33-0

Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B3409714
CAS No.: 893921-33-0
M. Wt: 424.5 g/mol
InChI Key: ZAUFAUQAUULBCJ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is an organic compound known for its diverse applications in various scientific fields. This compound's structure contains multiple functional groups, making it a subject of interest in chemical, biological, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate generally involves multiple steps:

  • Formation of the thiadiazole ring: This typically requires the cyclization of thiosemicarbazide with carbon disulfide.

  • Introduction of the pyrrolidine ring: The pyrrolidine derivative is incorporated through amidation with the intermediate.

  • Fluorophenyl integration:

  • Final esterification: The last step generally involves the esterification of the carboxylic acid with ethanol.

Industrial Production Methods: In an industrial setting, these steps are optimized for large-scale production. Key factors include reaction temperature, pressure, catalysts, and solvent choice, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, potentially affecting the pyrrolidine ring.

  • Reduction: Reduction reactions may involve the thiadiazole or the carbonyl groups.

  • Substitution: Halogen substitution can occur at the fluorophenyl ring.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution conditions: Nucleophilic or electrophilic substitution requires conditions like acidic or basic media.

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a versatile intermediate in synthesizing more complex molecules, useful in material science and catalysis studies.

Biology: In biological research, this compound might be explored for its interactions with various enzymes or as a potential tool for studying metabolic pathways.

Industry: Industrial applications could involve its use as a precursor for functional materials or in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves interactions with molecular targets such as enzymes or receptors, depending on its intended use. The pyrrolidine and thiadiazole moieties play significant roles in these interactions, potentially inhibiting or modulating biological pathways.

Comparison with Similar Compounds

  • Ethyl 2-((5-(1-phenyl-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

  • Ethyl 2-((5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Uniqueness: Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its non-fluorinated counterparts.

This detailed exploration underscores the compound's potential and the diverse opportunities it presents for scientific research and practical applications.

Properties

IUPAC Name

ethyl 2-[[5-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S2/c1-2-26-14(24)9-27-17-21-20-16(28-17)19-15(25)10-7-13(23)22(8-10)12-5-3-11(18)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUFAUQAUULBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-((5-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

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